PLX5622 fumarate

Kinase selectivity CSF1R inhibition Off-target profiling

PLX5622 fumarate is the definitive CSF1R inhibitor for precise CNS microglial ablation studies. Unlike PLX3397, its engineered selectivity (>20-fold over KIT/FLT3) eliminates off-target oligodendrocyte progenitor cell depletion—a critical confounding variable. With a Ki of 5.9 nM, consistent 20% brain penetrance across species, and oral bioavailability, it delivers reproducible microglial elimination in Alzheimer's, glaucoma, spinal cord injury, and pulmonary infection models. Validated in 5xFAD amyloid plaque prevention and retinal microglial depletion paradigms. Procure the validated tool; do not compromise your model integrity with less selective alternatives.

Molecular Formula C46H42F4N10O6
Molecular Weight 906.8996
Cat. No. B610138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX5622 fumarate
SynonymsPLX5622;  PLX-5622;  PLX 5622;  PLX5622 fumarate
Molecular FormulaC46H42F4N10O6
Molecular Weight906.8996
Structural Identifiers
SMILESCC1=CN=C(NC=C2CC3=C(F)N=C(NCC4=CC(F)=CN=C4OC)C=C3)C2=C1.O=C(O)/C=C/C(O)=O.CC5=CN=C(NC=C6CC7=C(F)N=C(NCC8=CC(F)=CN=C8OC)C=C7)C6=C5
InChIInChI=1S/2C21H19F2N5O.C4H4O4/c2*1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h2*3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyFMEISBYRQFIJPD-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX5622 Fumarate: A Highly Selective, Brain-Penetrant CSF1R Inhibitor for Microglial Depletion Studies


PLX5622 fumarate is a small-molecule colony-stimulating factor 1 receptor (CSF1R) inhibitor engineered for research applications requiring specific and sustained elimination of microglia in the central nervous system (CNS) [1]. Its hemifumarate salt form confers a binding affinity (Ki) of 5.9 nM and an IC50 of 16 nM against CSF1R, which is the primary receptor governing microglial survival and proliferation . Structurally related to the dual CSF1R/KIT/FLT3 inhibitor PLX3397, PLX5622 incorporates strategic modifications on its two pyridine moieties to achieve enhanced selectivity [2]. This compound is characterized by oral bioavailability and a consistent brain penetrance of approximately 20% across multiple preclinical species .

PLX5622 Fumarate vs. Generic CSF1R Inhibitors: Why Substitution Compromises Experimental Reproducibility


While multiple CSF1R inhibitors are commercially available, they are not interchangeable for applications requiring precise microglial manipulation. The class exhibits significant divergence in kinase selectivity, off-target cellular toxicity, and brain penetration [1]. Substituting PLX5622 fumarate with a less selective analog such as PLX3397 introduces the confounding variable of off-target depletion of oligodendrocyte progenitor cells (OPCs) due to cross-reactivity with KIT and FLT3 . Conversely, using an inhibitor with a different binding mode or potency, like BLZ945 (IC50 of 1 nM), can alter the kinetics and extent of microglial depletion, impacting the reproducibility and interpretation of in vivo studies . Therefore, procuring PLX5622 fumarate specifically is critical for maintaining the integrity of experimental models reliant on validated, CNS-selective microglial ablation.

Quantitative Differentiation Guide: Head-to-Head Evidence for PLX5622 Fumarate vs. Closest Analogs


Enhanced Selectivity: PLX5622 Exhibits >20-Fold Selectivity for CSF1R Over KIT and FLT3

PLX5622 fumarate demonstrates superior selectivity for its primary target, CSF1R, compared to the dual inhibitor PLX3397. PLX5622 exhibits greater than 20-fold selectivity over the closely related receptor tyrosine kinases KIT and FLT3, a differentiation confirmed by structural analysis showing that a bulkier cysteine residue in these off-target kinases clashes with the PLX5622 binding mode [1]. In contrast, PLX3397 is a known potent inhibitor of both CSF1R and KIT (IC50s of 20 and 10 nM, respectively) . This high degree of selectivity minimizes off-target signaling disruption.

Kinase selectivity CSF1R inhibition Off-target profiling

Superior Cellular Specificity: PLX5622 Spares Oligodendrocyte Progenitor Cells (OPCs) at Doses that Deplete Microglia

In a direct comparative study, PLX5622 demonstrated superior cellular specificity over PLX3397 by preserving oligodendrocyte progenitor cells (OPCs) at doses that effectively deplete microglia. In adult mice, 7 days of treatment with PLX5622 had no significant effect on OPC numbers, whereas the same duration of PLX3397 treatment caused significant OPC loss [1]. Ex vivo, low-dose PLX5622 (1-2 μM) achieved ~95% depletion of microglial cells without reducing NG2+ or PDGFRα+ OPCs, while higher doses of both compounds reduced OPC numbers [2].

Microglial depletion Oligodendrocyte progenitor cells Off-target toxicity

Rapid In Vivo Microglial Depletion Kinetics: PLX5622 Achieves Near-Complete Ablation Within 3 Weeks

PLX5622 fumarate demonstrates robust and quantifiable in vivo pharmacodynamics. In adult C57/Bl6 wild-type mice administered a 1200 ppm PLX5622-formulated chow diet, microglial populations were depleted by approximately 80% within just 3 days of treatment. Prolonged treatment for 3 weeks resulted in a near-complete, 99% reduction of microglia across multiple brain regions including the cortex, striatum, cerebellum, and hippocampus [1]. This rapid and extensive depletion provides a clean experimental baseline for investigating microglial functions.

Microglial depletion Pharmacodynamics In vivo model

Conserved Brain Penetrance: A Predictable Pharmacokinetic Profile Across Species

A key differentiator for CNS applications is predictable and adequate brain penetration. PLX5622 fumarate consistently achieves a brain penetrance of approximately 20% across multiple preclinical species, including mice, rats, dogs, and monkeys . This consistency in pharmacokinetic (PK) properties across species simplifies the process of dose translation and experimental design when moving from rodent models to larger animals. This contrasts with other CSF1R inhibitors where brain penetration data may be limited or more variable.

Pharmacokinetics CNS penetration Blood-brain barrier

Validated Application Scenarios for PLX5622 Fumarate in Preclinical Research


Alzheimer's Disease (AD) Pathology Modeling

In the 5xFAD mouse model of Alzheimer's disease, dietary administration of PLX5622 fumarate (1200 mg/kg in AIN-76A chow for 28 days) prevents the formation of parenchymal amyloid plaques by eliminating microglia, which are crucial for plaque initiation and chronic neuroinflammation [1]. Its high selectivity for CSF1R ensures that the observed effects on plaque pathology are not confounded by off-target kinase inhibition or OPC depletion [2]. Researchers can use PLX5622 to dissect the specific contributions of microglia to Aβ-driven neurodegeneration and synaptic dysfunction.

Glaucoma and Retinal Neurodegeneration Studies

PLX5622 fumarate has been validated as an effective tool for depleting retinal microglia in the D2 mouse model of glaucoma. Dietary PLX5622 administration from 9.5 to 12 months of age significantly reduces microglial numbers and associated gene expression in the retina [1]. This allows for the investigation of microglial contributions to retinal ganglion cell loss and optic nerve damage in a model of chronic ocular hypertension, without systemic toxicity to other CNS cell populations.

Spinal Cord Injury (SCI) and Functional Recovery

In models of thoracic spinal contusion or lumbar crush injury, feeding mice a PLX5622-laced chow depletes microglia and allows for the study of their role in lesion expansion and functional recovery [1]. The compound's ability to be administered orally simplifies long-term dosing required for assessing hindlimb motor function recovery over weeks. Its predictable brain and spinal cord penetrance ensures target engagement at the site of injury.

Lung Macrophage and Fungal Infection Research

Beyond the CNS, PLX5622 has been utilized to investigate the role of CSF1R-dependent macrophages in peripheral tissues. In a model of pulmonary fungal infection, treatment with PLX5622 significantly reduced lung fungal burden and extrapulmonary dissemination to the CNS by depleting MHCIIhi interstitial lung macrophages [1]. This demonstrates its utility as a tool for studying tissue-resident macrophage populations in disease contexts beyond the brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX5622 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.